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Compound of Interest

Compound Name: Luvangetin

Cat. No.: B162081

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant interest within the
scientific community due to its potential therapeutic properties. As a member of the coumarin
family, luvangetin possesses a unique heterocyclic structure that gives rise to a distinct
spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear
magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of
luvangetin. The information presented herein is intended to serve as a comprehensive
resource for researchers engaged in the identification, characterization, and development of
luvangetin and related compounds.

Molecular Structure and Properties

Molecular Formula: C1sH1404[1]

Molecular Weight: 258.27 g/mol [1]

IUPAC Name: 10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[1]

CAS Number: 483-92-1[2]

Spectroscopic Data
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A thorough understanding of the spectroscopic data is paramount for the unambiguous
identification and structural elucidation of luvangetin. The following sections detail the key
spectral features observed in NMR, MS, and IR analyses.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and
fragmentation pattern of luvangetin, aiding in its identification and structural confirmation.

Table 1: Mass Spectrometry Data for Luvangetin

. Precursor lon Collision Energy Fragment lons
lonization Mode
[M+H]* (m/z) (V) (m/z)
LC-ESI-QTOF 259.0965 20 259.0965, 244.0728[1]

229.0492, 243.0648,

LC-ESI-QTOF 259.0965 40 183.0439, 155.0494,
128.062[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of
luvangetin. Both *H and 3C NMR provide critical information about the chemical environment

of each proton and carbon atom in the molecule.

Table 2: 1H NMR Spectroscopic Data for Luvangetin

Chemical Shift (5, Lo Coupling Constant
Proton Multiplicity
ppm) (3, Hz)

Data not available in

search results

Table 3: 13C NMR Spectroscopic Data for Luvangetin
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Carbon Chemical Shift (6, ppm)

Data not available in search results

Note: While PubChem indicates the availability of a 13C NMR spectrum for luvangetin, the
specific chemical shift data is not directly provided in the search results.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the luvangetin
molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for Luvangetin

Functional Group Wavenumber (cm~—2)

Data not available in search results

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate
experimental methodologies. The following are generalized protocols for the spectroscopic
analysis of natural products like luvangetin.

Sample Preparation

A pure sample of luvangetin is essential for obtaining clean and interpretable spectra. Isolation
and purification can be achieved through various chromatographic techniques such as column
chromatography and high-performance liquid chromatography (HPLC). The purified sample
should be thoroughly dried to remove any residual solvents.

Mass Spectrometry (LC-MS)

o Sample Preparation: Dissolve a small amount of purified luvangetin in a suitable solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
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o Chromatography: Inject the sample into a liquid chromatography system coupled to a mass
spectrometer. A C18 column is typically used for the separation of coumarins. The mobile
phase often consists of a gradient of water and acetonitrile, both containing a small amount
of formic acid to facilitate protonation.

o Mass Analysis: The mass spectrometer is typically operated in positive electrospray
ionization (ESI) mode. Full scan mass spectra are acquired to determine the molecular ion,
and tandem mass spectrometry (MS/MS) is performed at varying collision energies to obtain
fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified luvangetin in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher). For *H NMR, standard parameters are used. For 3C NMR, a proton-
decoupled spectrum is typically acquired. Two-dimensional NMR experiments such as
COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton
and carbon signals.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of
luvangetin with dry potassium bromide and pressing the mixture into a thin disk.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

o Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis and structural elucidation of a natural product like luvangetin.
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Caption: Workflow for the spectroscopic analysis of luvangetin.

This comprehensive guide provides a foundational understanding of the spectroscopic analysis
of luvangetin. The presented data and protocols are intended to assist researchers in their
efforts to further investigate the chemical and biological properties of this promising natural
product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Luvangetin | C15H1404 | CID 343582 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. CAS 483-92-1: Luvangetin | CymitQuimica [cymitquimica.com]

« To cite this document: BenchChem. [Luvangetin: A Comprehensive Spectroscopic Data
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b162081?utm_src=pdf-body-img
https://www.benchchem.com/product/b162081?utm_src=pdf-body
https://www.benchchem.com/product/b162081?utm_src=pdf-body
https://www.benchchem.com/product/b162081?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Luvangetin
https://cymitquimica.com/cas/483-92-1/
https://www.benchchem.com/product/b162081#luvangetin-spectroscopic-data-analysis-nmr-ms-ir
https://www.benchchem.com/product/b162081#luvangetin-spectroscopic-data-analysis-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b162081#luvangetin-spectroscopic-data-analysis-nmr-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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